Product packaging for Cytidine 3',5'-diphosphate(Cat. No.:CAS No. 2922-94-3)

Cytidine 3',5'-diphosphate

Cat. No.: B1622920
CAS No.: 2922-94-3
M. Wt: 403.18 g/mol
InChI Key: MVGIITUCOOTSAP-XVFCMESISA-N
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Description

Foundational Significance in Nucleotide Biochemistry and Cellular Processes

Cytidine (B196190) 3',5'-diphosphate is a crucial intermediate in nucleotide metabolism, although it is not a direct component of RNA. Its primary role lies in being a precursor for the synthesis of other essential nucleotides. cymitquimica.com For instance, it is involved in the pathways that produce nucleotides necessary for the polymerization of RNA. This positions pCp as a fundamental element in the intricate machinery of gene expression and its regulation.

Beyond its role as a precursor, Cytidine 3',5'-diphosphate actively participates in various cellular processes. It functions as a coenzyme, facilitating the enhancement of both RNA and DNA. The compound is also implicated in post-transcriptional modifications of RNA, which are vital for controlling gene expression and maintaining the stability of RNA molecules. Furthermore, research has highlighted its involvement in the synthesis of phospholipids, which are essential components of cell membranes. cymitquimica.com

In the realm of enzymology, this compound serves as a substrate for a variety of enzymes, including kinases and phosphodiesterases. cymitquimica.com This makes it an invaluable tool in biochemical assays designed to study the activity of these enzymes. Specifically, its bisphosphate structure allows for the investigation of how phosphodiesterases recognize and process nucleotides with both 3' and 5' phosphate (B84403) groups.

Distinctive Structural Characteristics and Implications for Biochemical Function

The defining feature of this compound is its unique molecular architecture. The molecule consists of a cytidine nucleoside linked to two phosphate groups, one at the 3' position and the other at the 5' position of the ribose sugar. This diphosphate (B83284) arrangement confers specific biochemical properties that distinguish it from other cytidine derivatives like cytidine monophosphate (CMP) and cytidine diphosphate (CDP) where the phosphates are in a linear chain at the 5' position.

This specific structure allows pCp to be a substrate for enzymes like T4 RNA ligase. In reactions mediated by this enzyme, this compound can be transferred to the 3'-hydroxyl group of other molecules. This reactivity is central to its use in molecular biology techniques, such as the 3'-end labeling of RNA.

Moreover, the presence of two phosphate groups influences its conformational characteristics in solution and its interactions with other biomolecules. In structural biology and molecular dynamics simulations, this compound is employed as a model compound to study the dynamic behavior of phosphorylated nucleotides. These studies provide critical insights into the molecular mechanics of nucleotide-protein interactions and enzymatic reactions.

PropertyValueSource
Molecular Formula C9H15N3O11P2 cymitquimica.comnih.gov
Molecular Weight 403.18 g/mol cymitquimica.comnih.gov
IUPAC Name [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate nih.gov
CAS Number 2922-94-3 nih.gov

Detailed Research Findings

Recent research has further illuminated the multifaceted roles of this compound. For instance, studies have shown that in the presence of T4 RNA ligase, it can be ligated to dinucleoside polyphosphates. This has been demonstrated in a process where a cytidine-3',5'-bisphosphate residue is transferred to the 3'-OH group of diguanosine tetraphosphate.

Furthermore, investigations into the phosphorylation of cytidine 5'-monophosphate have identified this compound as one of the major reaction products, alongside its isomer, cytidine 2',5'-bisphosphate. These findings are crucial for understanding the various pathways of nucleotide synthesis and interconversion within the cell.

The unique properties of this compound also make it a valuable tool in the development of therapeutic agents. As a modified nucleotide, it is being explored in drug design, particularly in the creation of nucleotide analogs. These analogs have the potential to act as antiviral or anticancer agents by interfering with viral replication or cellular DNA and RNA synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3O11P2 B1622920 Cytidine 3',5'-diphosphate CAS No. 2922-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(14)11-5)8-6(13)7(23-25(18,19)20)4(22-8)3-21-24(15,16)17/h1-2,4,6-8,13H,3H2,(H2,10,11,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGIITUCOOTSAP-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183481
Record name Cytidine 3',5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2922-94-3
Record name Cytidine 3',5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine 3',5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Biology and Conformational Dynamics of Cytidine 3 ,5 Diphosphate

Utilization as a Model System in Structural Investigations

The distinct architecture of Cytidine (B196190) 3',5'-diphosphate allows it to serve as a simplified yet informative model for studying the behavior of more complex phosphorylated nucleotides. Its use in structural biology provides significant insights into the fundamental principles governing nucleotide conformation and their interactions with other biological macromolecules.

Elucidation of Conformational Characteristics of Phosphorylated Nucleotides

The conformation of a nucleotide is defined by several key parameters, including the pucker of the furanose ring, the orientation of the base relative to the sugar (the glycosidic torsion angle), and the rotational angles of the phosphodiester backbone. ttu.eeki.se Studies on nucleotide analogues are crucial for understanding these conformational preferences.

The furanose ring in nucleotides is not planar but exists in a puckered conformation, typically described as either C2'-endo or C3'-endo. ttu.ee These two major conformations are in rapid equilibrium in solution, with the energy barrier between them being relatively low. ttu.ee The presence and position of phosphate (B84403) groups can influence this equilibrium. For instance, in cytidine 3'-phosphate, the ribose moiety adopts a conformation intermediate between the C2'-endo and C2'-endo-C3'-exo forms. ttu.ee The addition of a 5'-phosphate group, as in 3',5'-CDP, further constrains the possible conformations of the phosphodiester backbone. pnas.org

The orientation of the cytosine base relative to the ribose sugar is described as either syn or anti. In most cases, the anti conformation is favored. ttu.ee The presence of a phosphate group at the 5' position, as seen in nucleoside 5'-phosphates, generally restricts rotation around the C4'-C5' bond, favoring a gauche-gauche conformation. ttu.ee

Proton magnetic resonance spectroscopy has been a powerful tool in determining the conformational properties of cytidine-containing dimers. For example, studies on (3'-5') CpC have shown that the ribose rings are predominantly in the 3E pucker (related to C3'-endo), the bases are in an anti orientation, and the molecule exists as a mixture of stacked and unstacked species in solution. nih.gov These foundational studies on simpler systems provide a basis for understanding the more complex conformational landscape of 3',5'-CDP.

Analysis of Conformational Changes during Protein Complexation

The binding of a nucleotide to a protein can induce significant conformational changes in both molecules. nih.govresearchgate.net Cytidine 3',5'-diphosphate can be used as a model to investigate how nucleotides adapt their shape upon interacting with biomolecules, solvents, or catalytic sites. This provides valuable insights into the molecular dynamics of nucleotide-involved reactions and interactions.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques used to study these interactions at an atomic level. ki.se For example, the crystal structure of nucleoside diphosphate (B83284) (NDP) kinase in complex with ADP revealed a nucleotide conformation different from that observed in other kinases, highlighting the specific adaptations that can occur upon binding. rcsb.org Similarly, studies on the binding of various cytidine and uridine (B1682114) phosphates to bovine seminal ribonuclease have mapped the active site and revealed the potent inhibitory nature of these nucleotides, with cytidine 3'-phosphate being a particularly strong inhibitor. rcsb.org

Phosphorylation itself is a key regulator of protein-nucleotide interactions and can trigger conformational shifts. Studies on the nucleotide binding domain (NBD1) of the sulfonylurea receptor 2B (SUR2B) have shown that phosphorylation affects multiple residues, leading to altered conformation and dynamics of the domain. nih.govnih.gov This disruption of intramolecular interactions can expose binding sites and increase nucleotide affinity. nih.govnih.gov These findings underscore the principle that the binding of a phosphorylated nucleotide like 3',5'-CDP to a protein is a dynamic process involving mutual conformational adjustments.

Application in Computational Structural Biology

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for studying the intricate dance between nucleotides and biomolecules at a level of detail often inaccessible to experimental techniques alone. mdpi.com this compound serves as a valuable subject for these in silico investigations.

Molecular Dynamics Simulations of Nucleotide-Biomolecule Interactions

Molecular dynamics simulations allow researchers to observe the time-evolution of a molecular system, providing a detailed picture of the positions and energies of each atom. mdpi.com These simulations are crucial for understanding the dynamic nature of protein-nucleic acid interactions. ki.senih.gov

Specific force fields, such as AMBER and CHARMM, have been developed and refined to accurately model the behavior of nucleic acids, accounting for features like the anionic sugar-phosphate backbone and the glycosidic dihedral angle. mdpi.com MD simulations can be used to study a range of phenomena, from the stability of interactions and small conformational changes to the large-scale distortion of single-stranded nucleic acids upon protein binding. mdpi.com

Modeling of Environmental and Catalytic Site Influences on Conformation

The conformation of a nucleotide is not solely determined by its intrinsic properties but is also heavily influenced by its environment, including the solvent and the specific chemical environment of a protein's catalytic site. nih.gov Computational models can effectively probe these influences.

The interaction of nucleotides with water molecules and ions is a critical factor in their conformational stability. mdpi.com Modeling studies have shown that the hydration shell around a nucleotide can significantly affect the barriers to strand rupture. mdpi.com Constant pH molecular dynamics simulations have been used to calculate the pKa values of nucleotides in explicit solvent, demonstrating how the phosphate groups can influence the protonation state of the nucleobase. nih.gov

The catalytic site of an enzyme creates a unique microenvironment that can stabilize specific nucleotide conformations. nih.govacs.org Computational studies can model how residues in the active site interact with the nucleotide, influencing its conformation and reactivity. For example, in the lead-dependent ribozyme, NMR and computational studies have suggested that a specific sugar pucker transition from C3'-endo to C2'-endo at the active site is directly coupled to catalytic function. nih.gov Furthermore, the binding of different ligands or the presence of mutations can significantly alter the conformation of an enzyme's active site. nih.govacs.org Advanced deep-learning methods are also emerging for the generalized modeling of biomolecular structures, including complexes of proteins with small molecules and nucleic acids, which will further enhance our ability to predict and understand these interactions. oup.com

Enzymology and Mechanistic Studies Involving Cytidine 3 ,5 Diphosphate

Characterization of Substrate and Regulatory Roles in Enzymatic Pathways

The bisphosphate nature of cytidine (B196190) 3',5'-diphosphate dictates its interaction with a range of enzymes, influencing their activity and contributing to the intricate network of nucleotide metabolism.

Investigation of Phosphodiesterase Substrate Specificity and Catalytic Activity

Cytidine 3',5'-diphosphate serves as a substrate for phosphodiesterases (PDEs), enzymes that cleave phosphodiester bonds. The presence of both 3' and 5' phosphate (B84403) groups makes it a valuable tool for studying the substrate specificity of these enzymes, particularly in distinguishing how they recognize and process nucleotides with multiple phosphate moieties. For instance, a specific membrane-bound hydrolase in Escherichia coli preferentially hydrolyzes Cytidine 5'-diphosphate (CDP)-diglyceride to cytidine 5'-monophosphate (CMP) and phosphatidic acid. nih.gov While this enzyme shows a preference for CDP-diglyceride, it can also hydrolyze other nucleoside diphosphate (B83284) diglycerides, such as those containing uridine (B1682114), guanosine, and adenosine (B11128), albeit at a slower rate. nih.gov Interestingly, the deoxy-CDP (dCDP)-diglyceride is not a substrate for this purified hydrolase. nih.gov

Studies on various PDEs have revealed diverse substrate specificities. For example, some PDEs hydrolyze cyclic nucleotides like cAMP and cGMP, and there is growing interest in their activity on cyclic pyrimidine (B1678525) nucleotides such as cCMP. nih.gov The hydrolysis of these cyclic nucleotides is a crucial mechanism for terminating their signaling roles. nih.gov The study of how enzymes like RNase A and angiogenin (B13778026) cleave pyrophosphate-linked dinucleotides, such as cytidine 3'-pyrophosphate (P'-->5') adenosine (CppA), provides further insight into phosphodiesterase mechanisms. nih.gov RNase A efficiently cleaves CppA, yielding 5'-AMP and cytidine cyclic 2',3'-phosphate, with kinetic parameters comparable to standard dinucleotide substrates. nih.gov

Roles in Broader Nucleotide Interconversion Pathways

This compound is situated within the complex web of nucleotide metabolism, where it can be both a product and a precursor in various interconversion pathways. cymitquimica.com Nucleotide metabolism involves the synthesis of purine (B94841) and pyrimidine nucleotides, which are essential for DNA and RNA synthesis. nih.gov Pyrimidine nucleotide synthesis begins with the formation of the pyrimidine base orotate (B1227488), which is then converted to orotate monophosphate (OMP) and subsequently to other pyrimidine nucleotides. nih.gov

Cytidine nucleotides are crucial components of these pathways. For example, cytidine triphosphate (CTP) is formed by the amination of uridine triphosphate (UTP). oup.com Cytidine monophosphate (CMP) can be phosphorylated to cytidine diphosphate (CDP) by CMP kinase. wikipedia.org While not a direct component of RNA, this compound can act as a precursor in biochemical processes that generate nucleotides required for RNA polymerization and can be involved in post-transcriptional modifications of RNA. The interconversion of these various cytidine phosphate derivatives is essential for maintaining the appropriate balance of nucleotides for cellular processes.

Applications in Nucleic Acid Enzymology Research Methodologies

The unique properties of this compound have been harnessed to develop powerful techniques in nucleic acid research, particularly in the labeling and manipulation of RNA molecules.

Mechanism of 3'-End Radiolabeling of RNA Molecules with T4 RNA Ligase 1

One of the most prominent applications of this compound is in the 3'-end radiolabeling of RNA molecules, a technique widely used in molecular biology. researchgate.netnih.gov This method utilizes the enzyme T4 RNA ligase 1, which catalyzes the covalent attachment of a donor molecule with a 5'-terminal phosphate to an acceptor molecule with a 3'-terminal hydroxyl group. researchgate.netulab360.com

In this reaction, [5'-³²P]cytidine 3',5'-bis(phosphate) ([5'-³²P]pCp) serves as the donor molecule. researchgate.netnih.gov The T4 RNA ligase 1 joins the [5'-³²P]pCp to the free 3'-hydroxyl terminus of an RNA molecule. researchgate.netnih.gov The presence of the 3'-phosphate on the pCp acts as a terminator, preventing the ligation of more than one nucleotide. nih.gov This results in the addition of a single, radiolabeled cytidine residue to the 3'-end of the RNA, making it one nucleotide longer. nih.gov This method is highly efficient and provides a means to label RNA for various downstream applications, including enzymatic and chemical sequencing, and studies of RNA-protein interactions. promega.comoup.com

The reaction typically involves incubating the RNA with an excess of [5'-³²P]pCp and T4 RNA ligase 1. nih.gov The efficiency of the labeling can be influenced by the structure of the RNA acceptor. nih.gov

Reaction Components for 3'-End Radiolabeling of RNA
ComponentFunctionReference
RNA with a free 3'-hydroxyl groupAcceptor molecule researchgate.netnih.gov
[5'-³²P]Cytidine 3',5'-bis(phosphate) ([5'-³²P]pCp)Donor molecule, provides the radiolabel researchgate.netnih.gov
T4 RNA Ligase 1Enzyme that catalyzes the ligation reaction researchgate.netulab360.com
ATPRequired cofactor for the ligase activity ulab360.comfishersci.pt

Comparative Studies on Enzyme Binding and Stability Conferring Unique Properties

In the context of T4 RNA ligase, the efficiency of ligation is not only dependent on the donor molecule but also significantly on the structure of the acceptor. nih.gov Studies have shown that pyrimidine phosphate donors like pCp are generally more effective than purine donors. nih.gov The stability of pyrophosphate-linked dinucleotides like CppA has also been investigated. nih.gov Contrary to the belief that they are chemically labile, these linkages are relatively stable, suggesting that their cleavage in biological systems is likely enzymatic. nih.gov

The unique binding characteristics of this compound and its derivatives make them valuable probes for studying enzyme active sites and reaction mechanisms. For example, the use of pCp in ligation reactions has provided insights into the substrate specificity of T4 RNA ligase, demonstrating that the enzyme's activity is influenced by the nucleotide composition and sequence of the acceptor molecule. nih.gov

Relative Acceptor Efficiencies in T4 RNA Ligase Catalyzed Reaction with pCp as Donor
Acceptor GroupOrder of Decreasing ReactivityReference
NpCpCC > A >> U > G nih.gov
NpCpUG > U ≈ A > C nih.gov
NpUpCA > U > C > G nih.gov
NpUpUA > G > C > U nih.gov

Biosynthesis and Physiological Roles of Cytidine 3 ,5 Diphosphate

Intermediary Functions in Ribonucleic Acid Metabolism

Cytidine (B196190) 3',5'-diphosphate, also known as cytidine 3',5'-bisphosphate (pCp), plays a crucial role as an intermediate in the synthesis and turnover of RNA. This nucleotide consists of a cytidine base linked to a ribose sugar, which is phosphorylated at both the 3' and 5' positions.

The synthesis of RNA is a fundamental biological process that relies on the availability of ribonucleoside triphosphates, including cytidine triphosphate (CTP). CTP serves as a direct precursor for the incorporation of cytidylate residues into the growing RNA chain during transcription youtube.com. The metabolic pathways that generate CTP are thus essential for RNA synthesis.

Cytidine 3',5'-diphosphate is involved in the post-transcriptional modification of RNA, a critical aspect of gene expression regulation and RNA stability. Specifically, radiolabeled [5'-32P]pCp is utilized in a laboratory setting for the 3'-end labeling of RNA molecules through a reaction catalyzed by T4 RNA ligase researchgate.netnih.gov. This technique allows for the detailed study of RNA structure and function, including the investigation of RNA turnover and degradation pathways researchgate.net. The ability to add pCp to the 3' end of an RNA molecule provides a powerful tool for analyzing the mechanisms that govern RNA stability and decay researchgate.net.

The turnover of RNA is a highly regulated process involving various enzymes that degrade RNA molecules. The stability of RNA can be influenced by post-transcriptional modifications. For instance, the methylation and acetylation of cytidine residues within an RNA molecule can enhance its stability and protect it from degradation by ribonucleases. While the direct role of this compound in natural RNA turnover pathways is an area of ongoing research, its use in studying these processes underscores the importance of the 3'-end in RNA stability.

Occurrence and Metabolic Relevance in Microbial Systems

This compound has been identified in microbial systems, where it is implicated in the structure of the cell membrane and ribosomal RNA, particularly in Gram-positive bacteria.

Research has indicated that the sodium salt of this compound is a component of the cell membrane in certain Gram-positive bacteria. Its presence in the cell membrane is thought to be associated with the long-term survival and growth of these organisms under laboratory conditions. This suggests a role for this compound in maintaining the integrity and function of the bacterial cell envelope.

The synthesis of this compound in some Gram-positive bacteria is linked to phospholipid metabolism. The enzyme phosphatidylcholine synthase has been shown to produce this compound. This enzyme catalyzes the conversion of phosphatidylethanolamine and cytidine 5'-monophosphate (CMP) into phosphatidylcholine, a key component of cell membranes, with the concurrent formation of this compound.

Enzymatic Production of this compound

EnzymeSubstratesProducts
Phosphatidylcholine synthasePhosphatidylethanolamine, Cytidine 5'-monophosphate (CMP)Phosphatidylcholine, This compound

Evidence suggests that this compound is also present in the ribosomal RNA (rRNA) of certain type strain organisms. Ribosomal RNA is a fundamental component of ribosomes, the cellular machinery responsible for protein synthesis. The presence of modified nucleotides within rRNA is known to be crucial for ribosome structure and function. While various methylated and modified cytidine residues have been identified in bacterial rRNA and are known to play roles in fine-tuning ribosome function and stability, the specific structural and functional implications of this compound within bacterial rRNA are a subject for further investigation. The modification of rRNA is a key mechanism for the regulation of protein synthesis and can influence the accuracy and efficiency of translation.

Regulatory Functions and Molecular Signaling Mediated by Cytidine 3 ,5 Diphosphate

Involvement in Bacterial Regulatory Pathways

The regulatory landscape within bacteria is intricately controlled by a variety of signaling molecules that allow the organisms to adapt to changing environmental conditions. Nucleotides, beyond their fundamental roles in metabolism and as building blocks for nucleic acids, are central players in these signaling cascades. escholarship.org While the functions of adenosine (B11128) and guanosine-based second messengers have been extensively studied, the pyrimidine-based nucleotide, Cytidine (B196190) 3',5'-diphosphate, through its derivative cCMP, is now recognized as an important modulator of complex regulatory pathways in bacteria. qmul.ac.ukresearchgate.net

A groundbreaking discovery has positioned cyclic cytidine 3',5'-monophosphate (cCMP) as a crucial second messenger in bacterial immunity against bacteriophages (phages). biolog.de This form of defense can be considered a facet of bacterial adaptive immunity, where the organism mounts a specific response following an initial encounter with a pathogen.

The synthesis of cCMP is catalyzed by the enzyme cytidylate cyclase (EC 4.6.1.6). qmul.ac.ukgenome.jp Research has shown that the genes encoding these cyclases are often found within bacterial defense islands—clusters of genes dedicated to protecting the bacterium from invaders. The production of cytidylate cyclase is triggered upon phage infection. Once synthesized, the enzyme converts Cytidine 5'-triphosphate (CTP) into cCMP and a diphosphate (B83284). qmul.ac.ukgenome.jp

This newly synthesized cCMP then acts as a signaling molecule, activating downstream immune effectors that execute an antiviral response to protect the bacterial cell population. qmul.ac.ukgenome.jp This mechanism is part of a broader strategy where bacteria utilize specific nucleotide signals to sense and combat viral threats. A 2021 study provided key evidence for this pathway, identifying cCMP and its counterpart, cyclic uridine (B1682114) monophosphate (cUMP), as central mediators in a novel bacterial anti-phage signaling system. biolog.deweizmann.ac.il This discovery parallels the function of other cyclic nucleotides in immunity across different domains of life, establishing cCMP as a key player in the intricate arms race between bacteria and their viruses.

In a related aspect of nucleotide-driven defense, some bacteria employ a strategy of nucleotide depletion to combat phages. Defensive enzymes such as dCTP deaminases can be activated upon infection, converting dCTP into other deoxy-uracil nucleotides. weizmann.ac.ilbiorxiv.org This starves the phage of an essential building block for DNA replication, effectively halting its propagation. While this mechanism does not involve Cytidine 3',5'-diphosphate as a signaling molecule, it underscores the central importance of regulating cytidine nucleotide pools in bacterial defense. biorxiv.org

Table 1: Key Components in cCMP-Mediated Bacterial Immunity

ComponentFunction/RoleReference(s)
Cytidylate Cyclase (pycC) Enzyme that synthesizes 3',5'-cyclic CMP from CTP upon phage infection. qmul.ac.ukgenome.jp
3',5'-cyclic CMP (cCMP) Second messenger that activates downstream immune effectors. qmul.ac.ukbiolog.degenome.jp
Immune Effectors Proteins activated by cCMP that carry out the antiviral response. qmul.ac.ukgenome.jp
Bacteriophage (Phage) Viral pathogen that triggers the cCMP signaling pathway in bacteria. qmul.ac.ukbiolog.de

The influence of cytidine nucleotides on prokaryotic gene expression is multifaceted, extending beyond the direct signaling of cCMP. The metabolism of cytidine and its phosphorylated derivatives is closely linked to global regulatory networks that control a wide array of cellular processes.

In Escherichia coli, the pyrimidine (B1678525) nucleoside cytidine can influence the activity of the cAMP receptor protein (CRP), a major global regulator of catabolic genes. researchgate.net Cytidine exerts this effect indirectly by binding to another transcriptional regulator, the CytR repressor. This interaction ultimately modulates the expression of genes controlled by CRP, thereby linking the availability of pyrimidines to the cell's broader metabolic state. researchgate.net

Furthermore, the general class of non-coding RNAs (ncRNAs) are significant modulators of gene regulation in bacteria. researchgate.net While this compound is not an ncRNA itself, its radiolabeled form, [5'-32P]Cytidine 3',5'-bis(phosphate), is a critical tool used by researchers to label the 3'-ends of ncRNAs. researchgate.net This labeling technique has been instrumental in studying how ncRNAs control various biological activities, including gene regulation and developmental networks in prokaryotes. researchgate.net

The broader family of cyclic nucleotides, including 2',3'-cyclic nucleotide monophosphates (which are distinct from the 3',5'-cyclic form), has also been shown to affect the regulation of genes involved in diverse cellular functions in E. coli, such as biofilm formation and motility. nih.gov This suggests that bacteria possess a sophisticated capacity to use different cyclic nucleotides to fine-tune gene expression in response to specific environmental cues, a framework into which cCMP signaling fits.

Contributions to Microbial Virulence and Pathogenicity Mechanisms

While the most direct regulatory role for this compound is in anti-phage defense, the metabolism of cytidine nucleotides is also linked to the synthesis of structures that are critical for bacterial virulence and survival within a host.

Additionally, in some pathogenic bacteria, the synthesis of capsular polysaccharides, which are major virulence factors that protect the bacterium from the host immune system, relies on nucleotide-activated sugar precursors. For instance, in Campylobacter jejuni, the biosynthesis of a key capsular component involves the formation of CDP-activated sugars. acs.org Although this specific example involves CDP and not this compound, it highlights the general principle that the pool of cytidine nucleotides is essential for producing virulence-associated structures. The regulation of the enzymes that synthesize these precursors is therefore critical for the pathogenic potential of the bacterium.

Advanced Methodological Applications in Cytidine 3 ,5 Diphosphate Research

Utilization of Radiolabeling Techniques in Nucleotide and RNA Studies

Radiolabeling remains a cornerstone of nucleic acid research, offering high sensitivity for detecting and quantifying RNA molecules. nih.govnih.gov The use of isotopes like ³²P allows for the direct visualization and analysis of RNA transcripts. nih.gov Specifically, [5'-³²P]pCp, a radiolabeled form of Cytidine (B196190) 3',5'-diphosphate, is a key reagent in many of these applications. researchgate.netthermofisher.com

Tracing Nucleotide Incorporation during RNA Synthesis

The process of transcription, or RNA synthesis, can be meticulously monitored using radiolabeled nucleotides. By introducing a radiolabeled precursor, such as [α-³²P]CTP, into an in vitro transcription reaction, researchers can generate uniformly labeled RNA transcripts. nih.gov This allows for the direct observation of nucleotide incorporation along the entire length of the newly synthesized RNA molecule.

A more specific application involves the 3'-end labeling of RNA, which is crucial for studying RNA-protein interactions and other downstream processes. researchgate.net In this technique, T4 RNA ligase 1 is used to covalently attach [5'-³²P]pCp to the free 3'-hydroxyl group of an RNA molecule. researchgate.netthermofisher.com This method adds a single radiolabeled cytidine to the 3'-terminus, providing a precise marker for tracking the RNA. nih.gov The presence of a phosphate (B84403) group at the 3' position of pCp prevents further ligation, ensuring that only a single nucleotide is added. nih.govtandfonline.com

The efficiency of this labeling reaction is a critical parameter. Studies have shown that this method is highly effective for both in vitro transcribed RNAs and those purified from cellular environments. nih.govresearchgate.net

Table 1: Comparison of RNA 3'-End Labeling Methods

MethodEnzymeRadiolabeled SubstrateKey Features
T4 RNA Ligase 1 LigationT4 RNA Ligase 1[5'-³²P]pCpHighly specific for 3'-hydroxyl termini; adds a single nucleotide. researchgate.netthermofisher.com
Poly(A) Polymerase TailingPoly(A) Polymerase[α-³²P]Cordycepin 5'-triphosphateAdds a chain-terminating nucleotide; useful for RNAs lacking a free 3'-OH after treatment. researchgate.nettandfonline.com
CutA-mediated TailingCutA Nucleotidyltransferase[α-³²P]CTPPreferentially adds cytidines; offers an alternative to ligase-based methods. nih.gov

Analysis of RNA Processing and Degradation Dynamics

Understanding the rates of RNA processing and degradation is essential for comprehending the regulation of gene expression. nih.govnih.gov Radiolabeled RNAs serve as powerful tools for dissecting these dynamic processes. nih.govtandfonline.com By introducing a pulse of radiolabeled nucleotides, researchers can follow the fate of a specific cohort of RNA molecules over time.

For instance, a radiolabeled RNA substrate can be incubated with cell extracts or purified enzymes to monitor its processing or degradation. The resulting RNA fragments can be separated by gel electrophoresis and visualized by autoradiography, allowing for the identification of cleavage sites and the determination of degradation rates. oup.com

The stability of RNA is a key determinant of its cellular abundance. The half-life of an mRNA molecule, which can range from seconds to hours, is a critical parameter in gene regulation. acs.org Radiolabeling techniques have been fundamental in measuring these half-lives. By pulse-labeling newly synthesized RNA and then chasing with an excess of unlabeled nucleotides, the decay of the radiolabeled RNA population can be monitored over time, providing a direct measure of its stability. nih.gov

Furthermore, the analysis of RNA processing events, such as splicing and polyadenylation, is facilitated by radiolabeling. By examining the size and structure of radiolabeled RNA intermediates at different time points, the kinetics and mechanisms of these processing steps can be elucidated.

Table 2: Key Enzymes in RNA Metabolism Studies

EnzymeFunction in RNA MetabolismApplication in Radiolabeling Studies
T4 RNA Ligase 1Joins single-stranded RNA or DNA molecules. thermofisher.com3'-end labeling of RNA with [5'-³²P]pCp. researchgate.net
T4 Polynucleotide Kinase (PNK)Adds a phosphate group to the 5'-end of RNA or DNA. thermofisher.com5'-end labeling of RNA with [γ-³²P]ATP. nih.govnih.gov
RNase HDegrades the RNA strand of an RNA-DNA hybrid. nih.govSite-specific cleavage of RNA. nih.gov
Exoribonucleases (e.g., Dis3, Xrn1)Degrade RNA from either the 3' or 5' end. nih.govAssessing the directionality of RNA degradation using terminally labeled substrates. nih.gov

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